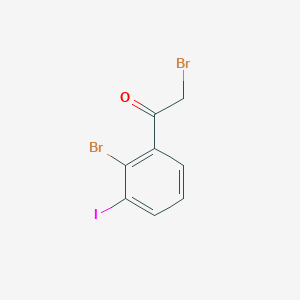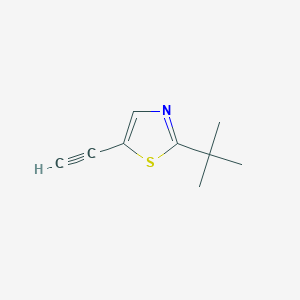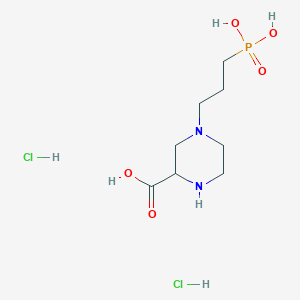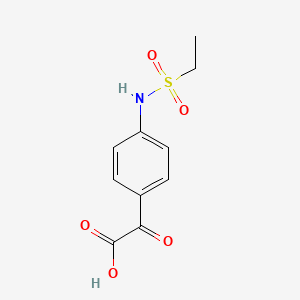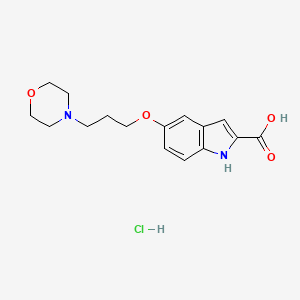
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a morpholinopropoxy group attached to the indole ring, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole core structure. This can be achieved through various methods, such as the Fischer indole synthesis or the Nenitzescu indole synthesis.
Introduction of the Morpholinopropoxy Group: The morpholinopropoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with 3-chloropropylmorpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst, such as palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the carboxylic acid derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: 3-chloropropylmorpholine in the presence of potassium carbonate under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted morpholinopropoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activities.
Biology: Investigated for its potential as a biochemical probe to study various biological processes. It can be used to modulate specific pathways and investigate their roles in cellular functions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. It may have applications in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Wirkmechanismus
The mechanism of action of 5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. It can bind to specific receptors or enzymes, leading to the activation or inhibition of downstream signaling cascades. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyindole: A derivative of indole with a hydroxyl group at the 5-position. It has demonstrated various biological activities and is used as a starting point for the synthesis of other compounds.
4-(3’-Chloro-4’-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline: A quinazoline derivative with a similar morpholinopropoxy group
Uniqueness
5-(3-Morpholinopropoxy)-1h-indole-2-carboxylic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the morpholinopropoxy group and the indole core structure allows for versatile chemical modifications and interactions with various molecular targets. This compound’s unique combination of functional groups makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H21ClN2O4 |
|---|---|
Molekulargewicht |
340.80 g/mol |
IUPAC-Name |
5-(3-morpholin-4-ylpropoxy)-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C16H20N2O4.ClH/c19-16(20)15-11-12-10-13(2-3-14(12)17-15)22-7-1-4-18-5-8-21-9-6-18;/h2-3,10-11,17H,1,4-9H2,(H,19,20);1H |
InChI-Schlüssel |
MXXPXLVPBUAGQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCOC2=CC3=C(C=C2)NC(=C3)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




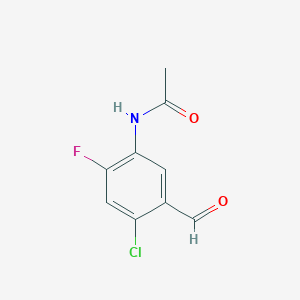
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
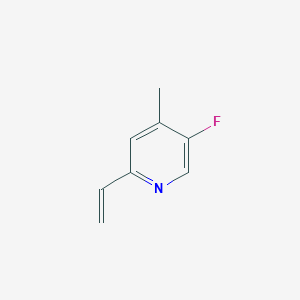
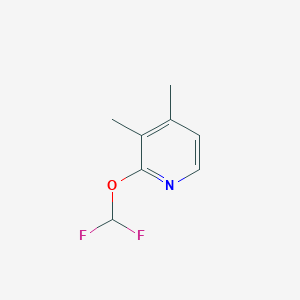


![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
